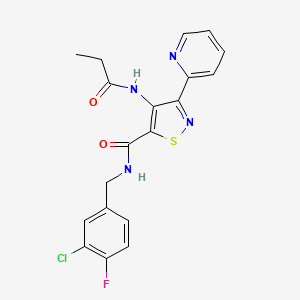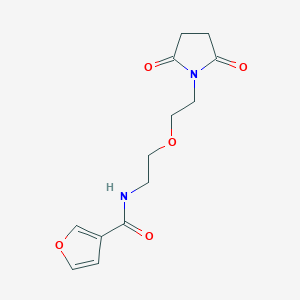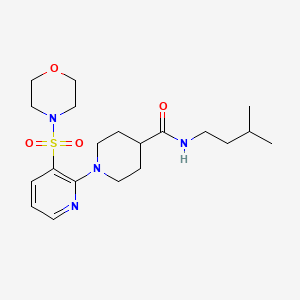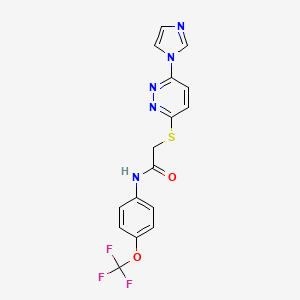![molecular formula C29H31N5O5 B2716298 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide CAS No. 899908-64-6](/img/new.no-structure.jpg)
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a useful research compound. Its molecular formula is C29H31N5O5 and its molecular weight is 529.597. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity : Research on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural similarities with the mentioned compound, demonstrated significant anticonvulsant properties. These compounds, integrating fragments of known antiepileptic drugs, showed broad spectra of activity across different preclinical seizure models, indicating their potential as new antiepileptic agents (Kamiński et al., 2015).
Antihypertensive Activity : A study on pyrimidine derivatives, specifically 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, revealed their ability to reduce blood pressure in spontaneously hypertensive rats. This research underscores the potential of quinazoline-based compounds in developing new antihypertensive medications (Sekiya et al., 1983).
Antibacterial and Antifungal Activities : Studies on enrofloxacin hydrochloride dihydrate and temafloxacin hydrochloride, which belong to the fluoroquinolone class and share a structural resemblance to the compound , have shown significant antimicrobial properties. These compounds' efficacy against a range of bacterial and fungal pathogens highlights the importance of quinazoline derivatives in the development of new antimicrobial agents (Miranda-Calderón et al., 2014).
Anticancer Activity : Another area of research has focused on the synthesis and evaluation of quinazolinone derivatives for their potential anticancer activities. Certain 3-benzyl-4(3H)quinazolinone analogues have demonstrated remarkable broad-spectrum antitumor activity, suggesting the potential of quinazoline derivatives in cancer treatment protocols (Al-Suwaidan et al., 2016).
Propiedades
Número CAS |
899908-64-6 |
|---|---|
Fórmula molecular |
C29H31N5O5 |
Peso molecular |
529.597 |
Nombre IUPAC |
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C29H31N5O5/c35-26(30-20-23-10-7-19-39-23)13-6-14-33-28(37)24-11-4-5-12-25(24)34(29(33)38)21-27(36)32-17-15-31(16-18-32)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35) |
Clave InChI |
LGAZRMRMUYAZRG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCC(=O)NCC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)


![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)
![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)
